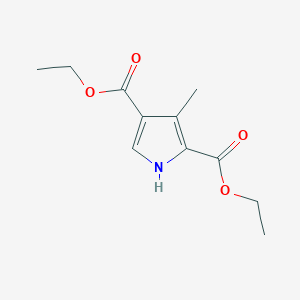
4,7-Dichloroquinazoline
Übersicht
Beschreibung
4,7-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 . It is a solid substance that is stored at room temperature . This compound is used as a building block in the synthesis of aroylquinazolines via aroylation with aryl aldehydes . It has also been identified as a dengue virus entry inhibitor .
Synthesis Analysis
While specific synthesis methods for 4,7-Dichloroquinazoline were not found in the search results, it is known to be a useful building block in the synthesis of aroylquinazolines via aroylation with aryl aldehydes .
Molecular Structure Analysis
The molecular structure of 4,7-Dichloroquinazoline is represented by the linear formula C8H4Cl2N2 . The InChI code for this compound is 1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H .
Physical And Chemical Properties Analysis
4,7-Dichloroquinazoline is a solid substance that is stored at room temperature . It has a molecular weight of 199.04 . .
Wissenschaftliche Forschungsanwendungen
Synthesis of Diarylquinazolines
4,7-Dichloroquinazoline: is used in the synthesis of new diarylquinazolines, which show promising pharmaceutical potential . These compounds are synthesized using microwave-promoted regioselective Suzuki-Miyaura cross-coupling reactions. The resulting diarylquinazolines are explored for their anticancer properties, as they can act as selective chemotherapy agents.
Tyrosine Kinase Inhibitors
This compound serves as a crucial intermediate in the scalable synthesis of Afatinib , a tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) . Afatinib is a second-generation TKI that irreversibly binds to both EGFR and HER2 receptors, highlighting the importance of 4,7-Dichloroquinazoline in cancer pharmacotherapy.
Antiplasmodial Activity
Research has shown that derivatives of 4,7-Dichloroquinazoline exhibit antiplasmodial properties, which are essential in the treatment of malaria . The modification of the quinazoline scaffold allows for the development of new compounds with potential as antimalarial drugs.
Broad-Spectrum Biological Activities
The quinazoline scaffold, particularly 4,7-Dichloroquinazoline , is present in a wide range of biologically active compounds. These derivatives have been studied for their diverse therapeutic potential, including antimicrobial, antiviral, antituberculosis, antifungal, antimalarial, anti-inflammatory, analgesic, and antidiabetic properties .
Cross-Coupling Chemistry
4,7-Dichloroquinazoline: is utilized in advanced carbon-carbon bond-forming methods in organic synthesis, such as the Suzuki-Miyaura reaction . This process has significant advantages, including functional group compatibility, low toxicity, and good tolerance toward various solvents, making it a versatile reagent in synthetic chemistry.
Pharmaceutical Intermediate
As an intermediate, 4,7-Dichloroquinazoline is involved in the synthesis of various 4,7-disubstituted quinazoline derivatives . These derivatives are being investigated for their high therapeutic potential, demonstrating the compound’s role in the development of new pharmaceuticals.
Wirkmechanismus
Target of Action
It’s worth noting that this compound is often used as a building block in the synthesis of various pharmaceuticals , which suggests its potential to interact with a variety of biological targets.
Mode of Action
As a chemical intermediate, its mode of action would largely depend on the final compound it is used to synthesize .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19904 , which could influence its bioavailability and pharmacokinetic profile.
Safety and Hazards
The safety information for 4,7-Dichloroquinazoline includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
4,7-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPHWQSGEWRZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287235 | |
| Record name | 4,7-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloroquinazoline | |
CAS RN |
2148-57-4 | |
| Record name | 2148-57-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dichloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)





![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)

